Rathyronine hydrochloride

Description

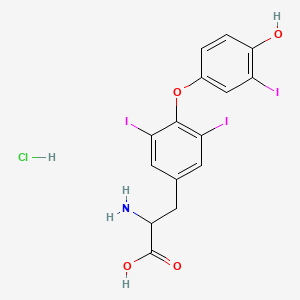

Chemical Classification and Structural Context of Rathyronine (B1206141) Hydrochloride

Rathyronine hydrochloride is the hydrochloride salt form of Rathyronine. ncats.iofda.gov Rathyronine itself is a racemic mixture, meaning it contains equal amounts of the L- and D-isomers of triiodothyronine (T3). nih.gov The biologically active component of this mixture is the L-isomer, known as Liothyronine (B1675554), which is a synthetic version of the naturally occurring thyroid hormone triiodothyronine (T3). nih.govprobes-drugs.org

Chemically, Rathyronine is classified as an iodothyronine, a class of compounds derived from the amino acid tyrosine. bioscientifica.com Specifically, it is a derivative of phenylalanine. nih.gov Its structure consists of a diphenyl ether backbone (two phenyl rings linked by an oxygen atom) with three iodine atoms attached. This core structure is linked to an alanine (B10760859) side chain. The precise chemical name is 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid. nih.gov The hydrochloride salt form enhances its stability and solubility for research and formulation purposes. google.com

Below is a table summarizing the key chemical properties of Rathyronine and its hydrochloride salt.

| Property | Rathyronine | This compound |

|---|---|---|

| Molecular Formula | C15H12I3NO4 ebi.ac.uk | C15H12I3NO4.ClH ncats.io |

| Molecular Weight | 650.98 g/mol ebi.ac.uk | 687.434 g/mol ncats.io |

| Stereochemistry | Racemic fda.gov | Racemic fda.gov |

| CAS Number | 3130-96-9 ncats.io | N/A |

| Parent Compound | Liothyronine (L-isomer) nih.gov | Rathyronine ncats.io |

Theoretical Frameworks for Iodothyronine Action

The biological effects of iodothyronines like Rathyronine are governed by a complex and finely tuned system that regulates metabolism, growth, and development. nih.gov The mechanisms are not yet fully understood, but a robust theoretical framework has been established through extensive research. ncats.ioncats.io This framework involves hormonal activation, receptor binding, and the control of gene expression. drugbank.com

Hormone Activation and Deiodination: The thyroid gland primarily secretes the prohormone thyroxine (T4), which has a relatively long half-life but lower biological activity compared to triiodothyronine (T3). nih.govnih.gov The conversion of T4 to the much more active T3 is a critical rate-limiting step in thyroid hormone action. nih.gov This activation is catalyzed by a family of enzymes known as iodothyronine deiodinases, which selectively remove an iodine atom from the outer ring of the T4 molecule. bioscientifica.combioscientifica.comnih.gov

These deiodinases are unusual selenoenzymes, containing the rare amino acid selenocysteine (B57510) in their active site, which makes them highly efficient catalysts. bioscientifica.comnih.gov There are three main types of deiodinases (D1, D2, and D3), each with distinct functions, locations, and regulatory properties that allow for tissue-specific control of thyroid hormone levels. nih.govnih.govwikipedia.org

Type 1 Deiodinase (D1): Found mainly in the liver, kidneys, and thyroid, D1 is responsible for producing most of the T3 found in the bloodstream. nih.govnih.gov It can activate T4 to T3 and also inactivate thyroid hormones. genecards.org

Type 2 Deiodinase (D2): Located in tissues like the central nervous system, pituitary, and brown adipose tissue, D2 is a key provider of intracellular T3 for local use. nih.govnih.gov It exclusively activates T4 to T3. nih.gov

Type 3 Deiodinase (D3): This enzyme is the primary inactivator of thyroid hormones. bioscientifica.com It removes an inner ring iodine from T4 to create reverse T3 (rT3), or from T3 to create diiodothyronine (T2), terminating their action. nih.gov D3 plays a protective role during development, shielding tissues from excessive hormone exposure. nih.gov

| Enzyme | Primary Function | Typical Location | Primary Substrates |

|---|---|---|---|

| Type 1 (D1) | Activation & Inactivation (provides circulating T3) nih.govgenecards.org | Liver, Kidney, Thyroid nih.gov | T4, rT3 nih.gov |

| Type 2 (D2) | Activation (provides intracellular T3) nih.gov | CNS, Pituitary, Brown Adipose Tissue nih.gov | T4 nih.gov |

| Type 3 (D3) | Inactivation nih.govbioscientifica.com | Placenta, Fetal Tissues, CNS nih.govnih.gov | T4, T3 nih.gov |

Receptor Binding and Gene Regulation: Once T3 is available, it exerts its effects by entering the cell nucleus and binding to specific proteins called thyroid hormone receptors (TRs). drugbank.com These receptors, primarily TRα and TRβ, are ligand-regulatable transcription factors that bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes. nih.govphysiology.orggenecards.org The binding of T3 to its receptor induces a conformational change in the receptor protein, which then modulates the transcription of these genes, either activating or repressing them. nih.govdrugbank.com This control over DNA transcription and subsequent protein synthesis is the fundamental mechanism by which thyroid hormones regulate a vast array of physiological processes, including basal metabolic rate and the metabolism of carbohydrates, lipids, and proteins. nih.govncats.iodrugbank.com

Rationale and Significance of Advanced Research on this compound

Advanced research into this compound and related iodothyronines is driven by the need to understand the nuanced control of metabolic processes at the cellular level. While the systemic effects of thyroid hormones are well-documented, the ability of individual tissues to locally regulate their own thyroid status via the deiodinase system presents a significant area of investigation. nih.govnih.gov

The study of these compounds is critical for several reasons:

Understanding Tissue-Specific Hormone Action: Research on how iodothyronines are transported into cells and metabolized by different deiodinases helps explain how individual tissues can maintain distinct hormonal environments despite stable circulating levels of T4. nih.govnih.gov This has profound implications for developmental biology, where precise timing of hormone action is essential for processes like brain development and skeletal maturation. nih.gov

Investigating Pathophysiological States: Alterations in deiodinase activity are linked to various conditions, including the non-thyroidal illness syndrome (also known as euthyroid sick syndrome), where serum thyroid hormone levels change during critical illness in the absence of primary thyroid disease. researchgate.net Studying compounds like Rathyronine can elucidate the molecular mechanisms behind these changes.

Elucidating Enzyme Mechanisms: The deiodination reaction—the reductive elimination of a halogen from an aromatic ring—is a remarkable biochemical process. bioscientifica.com Research into how iodothyronines interact with the selenocysteine active site of deiodinases provides fundamental insights into enzyme catalysis. mdpi.commdpi.com

Probing Endocrine Disruption: Many environmental organohalogen compounds are known to be endocrine disruptors that can interfere with thyroid hormone homeostasis. mdpi.com Investigating how these xenobiotics interact with and potentially inhibit deiodinase enzymes is a key area of toxicological and environmental health research.

In essence, this compound serves as a valuable chemical tool for probing the intricate systems that govern thyroid hormone action. Continued research provides deeper knowledge of fundamental physiology and the molecular basis of diseases related to metabolic control.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12I3NO4.ClH/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEMPWKWYHWPQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClI3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

687.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65466-14-0, 6138-47-2 | |

| Record name | Rathyronine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065466140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-L-tyrosine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RATHYRONINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A247F3O99B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Chemical Synthesis and Stereochemical Investigation

Modern Synthetic Routes for Rathyronine (B1206141) Hydrochloride

The synthesis of the rathyronine backbone, chemically known as O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-DL-tyrosine, is a multi-step process. nih.gov Modern synthetic strategies typically revolve around the coupling of two substituted tyrosine or phenylalanine precursors. While various specific pathways exist, a common approach begins with L-tyrosine, which is subjected to a series of reactions including nitration, acetylation, and esterification to protect reactive functional groups. google.com

A pivotal step in the synthesis is the formation of the diaryl ether linkage. One established method involves a coupling reaction between a protected 3,5-diiodotyrosine derivative and a second aromatic precursor. For instance, a copper-catalyzed coupling reaction can be employed between the 3,5-diiodo-L-tyrosine copper complex and a suitable partner like Bis(p-anisyl)iodonium iodide. google.com Subsequent steps involve iodination to introduce the third iodine atom onto the phenolic ring. The synthesis of liothyronine (B1675554), the L-enantiomer of rathyronine, involves chemical reactions such as iodination, amidation, and esterification. chemsynlab.com The final stages of the synthesis involve the deprotection of the amino and carboxyl groups, often under acidic conditions which can also facilitate the formation of the hydrochloride salt. A general pathway may involve the O-demethylation, N-deacetylation, and de-esterification of a key intermediate, 3,5-Diiodo-4-p-methoxy phenoxy-N-acetyl-L-phenyl alanine (B10760859) ethyl ester, using aqueous hydroiodic acid in acetic acid to yield the core structure. google.com The final product is then purified through techniques like crystallization or chromatography. chemsynlab.com

Methodologies for Stereoselective Synthesis of Rathyronine Enantiomers

Rathyronine is, by definition, a racemic mixture of D- and L-liothyronine. nih.gov However, the synthesis of the individual enantiomers is of significant chemical and pharmaceutical interest. Stereoselective synthesis aims to produce a single enantiomer, which can be achieved through several key strategies. ethz.ch

Chiral Pool Synthesis : This is a common and effective approach where the synthesis begins with an already enantioenriched starting material. ethz.ch For the synthesis of L-liothyronine (the active component), L-tyrosine is an ideal chiral precursor. google.comnih.gov By preserving the stereocenter of L-tyrosine throughout the reaction sequence, the final product retains the desired (S)-configuration.

Enantiomeric Resolution : This technique involves the separation of a racemic mixture into its constituent enantiomers. ethz.ch Resolution can be performed at various stages of the synthesis. ethz.ch Methods include:

Classical Resolution : Reaction of the racemic amine or carboxylic acid with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties.

Enzymatic Resolution : Utilizing enzymes, such as lipases or proteases, which can selectively react with one enantiomer over the other. mdpi.comscielo.br For example, a lipase (B570770) could selectively hydrolyze an ester derivative of one enantiomer, allowing for the separation of the hydrolyzed product from the unreacted esterified enantiomer. mdpi.com

Chiral Auxiliaries : This method involves attaching an enantiopure group (the auxiliary) to the substrate to direct the stereochemical outcome of subsequent reactions. ethz.ch After the desired stereocenter is created, the auxiliary is removed. ethz.ch

Characterization of Synthetic Intermediates and Final Product Purity

The rigorous characterization of synthetic intermediates and the quantification of impurities in the final product are critical for ensuring the quality of rathyronine hydrochloride. A suite of analytical techniques is employed for this purpose.

Structural elucidation and characterization of the final product and any synthesized impurities are typically performed using spectroscopic methods. chemsynlab.com These include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), often coupled with Liquid Chromatography (LC-MS). chemsynlab.comoup.com

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing purity and quantifying related substances. saspublishers.com Stability-indicating HPLC methods have been developed to separate rathyronine (as liothyronine) from its potential impurities, which can arise from the synthesis or degradation. oup.comsaspublishers.com The development of these methods often employs Quality by Design (QbD) principles to systematically investigate chromatographic parameters like the column stationary phase, mobile phase composition, and gradient time to achieve optimal separation. saspublishers.comresearchgate.net A typical method might use a C18 column with a buffered mobile phase and UV detection at a wavelength such as 225 nm. researchgate.net

Several process-related impurities and degradation products have been identified. One significant type of impurity arises from the Maillard reaction between liothyronine and common pharmaceutical excipients like lactose. saspublishers.com

| Impurity Name/Identifier | Common Origin | Analytical Method |

|---|---|---|

| Impurity A | Process-related | HPLC saspublishers.comresearchgate.net |

| Impurity B | Process-related | HPLC saspublishers.comresearchgate.net |

| Impurity C | Process-related | HPLC saspublishers.comresearchgate.net |

| Impurity D | Process-related | HPLC saspublishers.comresearchgate.net |

| Impurity E | Process-related | HPLC saspublishers.comresearchgate.net |

| Liothyronine-lactose Maillard impurity (LiMI) | Degradation with excipient | LC-MS, NMR oup.com |

| 3,5-Diiodothyronine (T2) | Synthetic byproduct | HPLC google.com |

Design and Synthesis of Novel this compound Analogs

The design and synthesis of novel analogs of rathyronine are driven by the search for compounds with modified properties, such as improved receptor selectivity or different pharmacokinetic profiles. chemsynlab.comnih.gov These synthetic efforts provide valuable insights into the structure-activity relationships (SAR) of this class of compounds. nih.govnih.gov

New synthetic routes have been developed that not only improve efficiency but also provide a "chemical handle" for selective modification of the thyronine skeleton. nih.gov This allows for the introduction of various substituents at specific positions on the aromatic rings.

| Modification Site | Synthetic Strategy | Key Intermediate/Reaction | Reference |

|---|---|---|---|

| 3'-Position | Manipulation of a 3'-formyl intermediate | Established methods and a new route via a 3'-formyl group | nih.gov |

| 5'-Position | Suzuki cross-coupling | Ortho lithiation and in situ boration of a biarylmethane compound | nih.gov |

| General Scaffolds | Hybridization with other molecular frameworks | Fusion of a pyranose ring with benzodiazepine-like structures | nih.gov |

One successful approach involves the synthesis of 3'-substituted derivatives of 3,5-diiodo-L-thyronine. nih.gov A novel route for these analogs proceeds through a 3'-formyl intermediate, which can be further manipulated to introduce a wide range of functional groups. nih.gov Another powerful strategy focuses on modifying the 5'-position. nih.gov This has been achieved through an efficient and flexible route that utilizes an ortho-lithiation and in-situ boration of a key biarylmethane intermediate, followed by a Suzuki cross-coupling reaction to introduce various aryl groups. nih.gov The design of such analogs is often aided by computational methods like molecular docking to understand the binding interactions with target proteins. nih.gov

Molecular Mechanisms of Rathyronine Hydrochloride Action

Molecular Interactions with Thyroid Hormone Receptors

Rathyronine (B1206141), or T3, exerts its physiological effects primarily by binding to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. patsnap.comnih.gov These receptors, members of the nuclear hormone receptor superfamily, modulate the transcription of target genes. patsnap.comnih.gov The two major isoforms of thyroid hormone receptors are TRα and TRβ, which are encoded by separate genes and have different tissue distributions. drugbank.comnih.gov Upon binding T3, the receptor undergoes a conformational change, allowing it to bind to specific DNA sequences known as thyroid hormone response elements (TREs) on target genes, thereby initiating or repressing gene transcription. patsnap.com

Quantitative Analysis of Receptor Binding Affinities and Kinetics

The affinity of Rathyronine (T3) for its receptors is a key determinant of its biological potency. T3 binds to thyroid hormone receptors with approximately 10-fold higher affinity than thyroxine (T4). patsnap.comnih.gov The dissociation constants (Kd) for liver nuclear receptors have been measured to be approximately 2 x 10⁻¹⁰ M for T3. nih.gov

Specific binding affinities (Ki) for human TRα and TRβ have been quantified, showing similar high affinities for both subtypes. medchemexpress.com The binding kinetics involve the hormone crossing the cell membrane to enter the nucleus, where it interacts with the TRs. patsnap.com This binding event is rapid and leads to the subsequent recruitment of coactivator or corepressor proteins that modulate gene expression. als-journal.com The half-life of the T3-receptor complex is influenced by cellular processes such as proteasome-mediated degradation, which can be triggered by hormone binding. pnas.org

| Receptor Subtype | Ligand | Binding Affinity (Ki or Kd) | Assay Conditions/Source |

|---|---|---|---|

| Human TRα | Liothyronine (B1675554) (T3) | Ki: 2.33 nM | medchemexpress.com |

| Human TRβ | Liothyronine (T3) | Ki: 2.29 nM | medchemexpress.com |

| Human TRβ1 | Liothyronine (T3) | Kd: 0.14 nM | Radiolabeled T3 binding assay guidetopharmacology.org |

| Liver Nuclear Receptors | T3 | Kd: 2 x 10⁻¹⁰ M | In vitro measurement nih.gov |

Structural Determinants of Receptor Subtype Selectivity

While Rathyronine (T3) binds with high affinity to both TRα and TRβ, the structural basis for subtype selectivity of various thyroid hormone analogs has been investigated to develop tissue-specific therapeutics. nih.govtandfonline.com The ligand-binding domains (LBDs) of TRα and TRβ are highly similar but contain key differences. nih.govoup.com A critical difference is a single amino acid residue within the ligand-binding pocket: a serine in TRα is replaced by an asparagine in TRβ. nih.govoup.com This substitution is a major determinant of selectivity for certain synthetic ligands. nih.gov The flexibility of the polar region in the TRβ binding pocket, combined with how the receptor recognizes the chemical group at the 1-carbon position of the ligand, also contributes to subtype-specific interactions. nih.gov

Elucidation of Rathyronine Hydrochloride-Mediated Gene Regulation

This compound regulates gene expression by binding to TRs, which in turn bind to TREs in the promoter regions of target genes. patsnap.comnih.gov This interaction can either activate or repress transcription, depending on the specific gene and the cellular context. patsnap.comoup.com The TR/T3 complex recruits coactivator proteins, which often possess histone acetyltransferase (HAT) activity, leading to a more open chromatin structure that facilitates transcription. als-journal.comresearchgate.net Conversely, in the absence of T3, TRs can bind to corepressor proteins with histone deacetylase (HDAC) activity, silencing gene expression. researchgate.net

Transcriptional Profiling in Response to this compound

Transcriptome-wide analyses have identified numerous genes that are regulated by T3 in various cell types. For example, in primary mouse cerebrocortical cells, treatment with T3 resulted in changes in the expression of 1,145 genes, with 619 being upregulated and 526 downregulated. oup.com Of these, 371 were identified as direct transcriptional targets of T3. oup.com Similarly, studies in human osteoblast-like cells showed that T3 treatment at different concentrations altered the expression of hundreds of genes, with a significant number being involved in cell differentiation and migration pathways. frontiersin.org In human whole blood, 486 genes were found to be differentially expressed in response to changes in thyroid hormone status. nih.gov

| Cell/Tissue Type | T3 Concentration | Number of Differentially Expressed Genes (DEGs) | Key Regulated Pathways/Genes | Source |

|---|---|---|---|---|

| Mouse Cerebrocortical Cells | 10 nM | 1145 (619 up, 526 down) | Signaling at plasma membrane (up), cell division (down). Direct targets include Hr, Shh, Klf9. | oup.com |

| Human Osteoblast-Like Cells | 1 nM | 343 (200 up, 143 down) | BMP and WNT signaling pathways. | frontiersin.org |

| Human Osteoblast-Like Cells | 10 nM | 467 (272 up, 195 down) | BMP signaling pathway, cell migration, chemotaxis. | frontiersin.org |

| Mouse Cone Photoreceptors | 20 µg/mL in drinking water | 450 (229 up, 221 down) | Phototransduction (down), oxidative phosphorylation (down), cellular stress (up). | mdpi.comnih.gov |

| Human Whole Blood | Varies (on vs. off levothyroxine) | 486 (76% up, 24% down) | Translational elongation, platelet function. | nih.gov |

Investigations into Metabolic Pathway Modulation

Thyroid hormones are critical regulators of metabolism, influencing carbohydrate, lipid, and protein metabolism to control energy balance. nih.govfrontiersin.org Rathyronine (T3) stimulates the basal metabolic rate, increases oxygen consumption, and affects energy storage and expenditure. nesaz.comdoctorsmanteca.com Its actions are tissue-specific, impacting the liver, skeletal muscle, adipose tissue, and pancreas. nih.govphysiology.org

In the liver, T3 stimulates both the synthesis and breakdown of lipids (lipogenesis and lipolysis), as well as gluconeogenesis. nih.govmdpi.com It also plays a role in cholesterol metabolism by increasing its conversion to bile acids. mdpi.com In adipose tissue, T3 promotes lipolysis, leading to the release of fatty acids. nih.govphysiology.org In skeletal muscle, T3 can influence the switch between fiber types and increase energy expenditure. frontiersin.org These metabolic effects are a direct consequence of T3-mediated regulation of genes encoding key metabolic enzymes and proteins. nesaz.commdpi.com For instance, T3 can directly modulate the expression of lipogenic enzymes like acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). mdpi.com Furthermore, T3 signaling interacts with other metabolic regulatory pathways, including those involving insulin (B600854) and nuclear receptors like PPARs and LXR. nih.govphysiology.org

Regulation of Gluconeogenesis and Glycogen (B147801) Metabolism

This compound plays a crucial role in glucose homeostasis by stimulating hepatic glucose production. It upregulates the expression of key enzymes involved in gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates. creative-diagnostics.com Specifically, it has been shown to increase the mRNA expression of Glucose-6-phosphatase, an enzyme that hydrolyzes glucose-6-phosphate to free glucose, a critical step in both gluconeogenesis and glycogenolysis. creative-diagnostics.com Additionally, this compound can upregulate other hepatic gluconeogenic enzymes, including pyruvate (B1213749) carboxylase and phosphoenolpyruvate (B93156) carboxykinase. creative-diagnostics.com

The compound also influences glycogen metabolism. While it promotes the mobilization and utilization of glycogen stores, it can also reduce hepatic glycogen synthesis. creative-diagnostics.com This is partly achieved by decreasing the levels of Akt2, a protein kinase that normally promotes glycogen synthesis by inhibiting glycogen synthase kinase 3 (GSK3). creative-diagnostics.com By reducing Akt2, this compound lessens the inhibition of GSK3, leading to decreased glycogen synthesis. creative-diagnostics.com Furthermore, it can increase hepatic glucose output by enhancing the expression of the glucose transporter 2 (GLUT2) on liver cell membranes. creative-diagnostics.com

Influence on Protein and Lipid Synthesis and Catabolism

In lipid metabolism, this compound primarily promotes lipid breakdown. It stimulates the breakdown of cholesterol and increases the number of low-density lipoprotein (LDL) receptors, which enhances the rate of lipolysis. wikipedia.orgnih.gov Thyroid hormones also stimulate fat mobilization from adipose tissue, resulting in higher concentrations of free fatty acids in the plasma. mdpi.com While it primarily drives lipid catabolism, under certain conditions at the hepatic level, it can also stimulate de novo fatty acid synthesis. mdpi.com

Analysis of Cellular Signaling Cascades Activated by this compound

The physiological effects of this compound are mediated through the activation of complex cellular signaling cascades. These can be broadly categorized into genomic and non-genomic pathways, which ultimately regulate gene expression and cellular function. mdpi.comwikipedia.org

The genomic pathway is the classical mechanism of thyroid hormone action. T3, the active component of this compound, enters the cell via transporter proteins and binds to nuclear thyroid hormone receptors (TRs). wikipedia.orggenome.jp There are two main types of TRs, TRα and TRβ, which are encoded by the THRA and THRB genes, respectively. oup.combioscientifica.com These receptors are ligand-dependent transcription factors that bind to specific DNA sequences known as thyroid hormone response elements (TREs) located in the promoter regions of target genes. mdpi.comwikipedia.org In the absence of T3, TRs are often bound to TREs and recruit corepressor proteins, which inhibit gene transcription. wikipedia.org The binding of T3 induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivator proteins, which then initiate the transcription of target genes. oup.com This genomic mechanism is responsible for the long-term metabolic effects of this compound. drugbank.com

The non-genomic pathways of this compound are initiated at the plasma membrane, in the cytoplasm, or at mitochondria and result in more rapid cellular responses. inca.gov.br These pathways often involve the activation of well-known signaling cascades. T3 can bind to a receptor on the plasma membrane integrin αvβ3, which can trigger the activation of the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK/ERK1/2) pathways. mdpi.comgenome.jpinca.gov.br The activation of the PI3K/Akt signaling cascade has been shown to be involved in the T3-mediated regulation of both fatty acid and glucose metabolism. mdpi.com In human fibroblasts, T3 has been demonstrated to rapidly activate the PI3K-Akt/PKB-mTOR-p70S6K cascade, highlighting a novel mechanism for thyroid hormone action. nih.gov Furthermore, non-genomic actions can modulate the activity of ion channels and transporters in the plasma membrane. fiveable.meinca.gov.br These rapid signaling events can also lead to downstream effects on gene expression, creating a complex interplay between the genomic and non-genomic actions of this compound. creative-diagnostics.com For instance, T3-activated MAPK can phosphorylate TRβ, which in turn increases its transcriptional activity, thereby amplifying the nuclear effects. creative-diagnostics.com

| Signaling Pathway | Key Components | Primary Location | Speed of Onset | Key Metabolic Effects |

| Genomic | Thyroid Hormone Receptors (TRα, TRβ), Thyroid Hormone Response Elements (TREs), Coactivators, Corepressors | Nucleus | Slower (hours to days) | Regulation of enzymes for gluconeogenesis, lipolysis, and protein synthesis. wikipedia.orgcreative-diagnostics.comwikipedia.org |

| Non-Genomic | Integrin αvβ3, PI3K, Akt, MAPK (ERK1/2), PKC | Plasma Membrane, Cytoplasm | Rapid (minutes) | Modulation of ion channel activity, rapid activation of metabolic pathways. mdpi.commdpi.cominca.gov.br |

In Vitro Pharmacological and Biochemical Studies

Development of Cell-Based Assays for Rathyronine (B1206141) Hydrochloride Activity

The in vitro assessment of Rathyronine hydrochloride's biological activity, mediated by its active component T3, relies on a variety of sophisticated cell-based assays. These assays are designed to quantify the functional consequences of the compound's interaction with its primary molecular targets, the thyroid hormone receptors (TRs).

A foundational approach involves the use of reporter gene assays. These systems are typically developed in cell lines that are responsive to thyroid hormones, such as the rat pituitary tumor cell line GH3, which constitutively expresses both TRα and TRβ isoforms. nih.gov In one such assay, GH3 cells were stably transfected with a construct containing a thyroid hormone response element (TRE) linked to a luciferase reporter gene (GH3.TRE-Luc). nih.govresearchgate.net The binding of an agonist like T3 to the endogenous TRs induces the expression of luciferase, and the resulting luminescence is a sensitive and quantifiable measure of receptor activation. nih.gov This assay has demonstrated high reproducibility, with the ability to detect T3 concentrations in the picomolar range after just 24 hours of exposure. nih.gov

Similarly, human embryonic kidney 293 (HEK293) cells are frequently engineered to create specific assay systems. These cells can be engineered to constitutively express high levels of either human TRα or TRβ, along with a responsive luciferase reporter gene. europa.euindigobiosciences.comindigobiosciences.com These assays are commercially available and serve to screen for compounds that act as either agonists or antagonists of specific TR isoforms. indigobiosciences.comindigobiosciences.com For instance, the TSHR-Glo Assay was developed using Chinese hamster ovary (CHO) cells stably double-transfected with the human TSH receptor and a cAMP-response element (CRE)-luciferase reporter gene, providing a high-throughput method to screen for TSH receptor modulators. frontiersin.org

Another innovative cell-based assay measures the growth rate of the GH3 rat pituitary tumor cell line. nih.gov This assay is predicated on the dependence of these cells on thyroid hormones for division when cultured at low density in serum-free media. The cell proliferation, which is T3 dose-dependent, is quantified by measuring the metabolic activity of viable cells through the conversion of the tetrazolium salt MTT into formazan, providing a colorimetric readout of T3's cell-stimulating effects. nih.gov

These cell-based assays represent critical tools for characterizing the thyromimetic activity of compounds like this compound, enabling precise quantification of their potency and efficacy at the cellular level.

Functional Characterization of this compound in Cellular Models

The functional effects of this compound's active component, T3, have been characterized in a diverse range of in vitro cellular models, revealing its multifaceted role in cellular physiology. These models allow for the detailed study of T3-mediated gene expression, proliferation, and differentiation.

In pituitary cell models, such as the GH3 line, T3 demonstrates a potent ability to regulate gene expression and cell proliferation. nih.govnih.gov As described previously, T3 stimulates the division of GH3 cells in a dose-dependent manner. nih.gov Furthermore, it directly influences the expression of genes regulated by thyroid hormone receptors. nih.gov

Macrophage cell lines have also been used to investigate the immunomodulatory functions of thyroid hormones. In murine macrophage models, T3 has been shown to be necessary for the proliferation and survival of immortalized bone marrow-derived macrophages (I-BMDM). frontiersin.org It also regulates the expression of both pro- and anti-inflammatory genes and can antagonize signaling pathways mediated by interferon-gamma (IFN-γ), highlighting a crosstalk between thyroid hormone signaling and the immune system. frontiersin.org

To better mimic the physiological environment of the thyroid gland, three-dimensional (3D) organoid models have been developed. Primary human thyroid cells can be cultured in a 3D format to form microtissues that reconstruct the follicular architecture of the native gland. lnhlifesciences.orgnih.gov These models are capable of synthesizing and secreting thyroid hormones in response to thyroid-stimulating hormone (TSH). lnhlifesciences.orgnih.govoup.com Such organoid systems provide a more physiologically relevant platform to study the direct effects of compounds on thyroid hormone synthesis and secretion. mdpi.com For example, studies using thyroid organoids have shown that they respond to sera from patients with Graves' disease with increased growth and hormone production, effectively recapitulating disease characteristics in vitro. mdpi.com

The chondrogenic differentiation of adipose tissue-derived stem cells (ASCs) has also been explored as a model system. In one study, the in vitro action of T3 on ASCs from female rats was investigated. However, at the tested concentrations (0.01 to 1,000 nM), T3 did not significantly influence the chondrogenic differentiation, as assessed by cell morphology, matrix formation, and expression of key chondrogenic markers like Sox9, aggrecan, and collagen II. scielo.br

These varied cellular models, from established cell lines to advanced 3D organoids, are crucial for building a comprehensive understanding of the functional consequences of this compound activity across different cell types and biological processes.

Enzymatic Biotransformation and Metabolic Fate of this compound in Vitro

The metabolic fate of this compound's active component, T3, is primarily governed by enzymatic processes that can be studied in vitro using various tissue preparations. The main metabolic pathways are deiodination and conjugation (sulfation and glucuronidation), which modulate the hormone's activity and facilitate its excretion.

Deiodination is a critical step in thyroid hormone metabolism, catalyzed by a family of enzymes known as deiodinases (Dio). In vitro studies using rat and human liver and kidney preparations have been instrumental in characterizing this process. tandfonline.comoup.com Type I deiodinase (Dio1), located mainly in the liver and kidneys, can both activate the prohormone thyroxine (T4) to T3 and inactivate T3 and T4 by removing iodine atoms. tandfonline.combioscientifica.com In vitro assays have been developed using recombinant human deiodinase enzymes (D1, D2, D3) expressed in HEK293 cells to screen for compounds that inhibit this process. endocrine-abstracts.org Studies with isolated rat hepatocytes have shown that T3 is metabolized, and this process can be inhibited by propylthiouracil (B1679721) (PTU), a known deiodinase inhibitor. jci.org

Conjugation reactions, particularly sulfation and glucuronidation, represent another major pathway for T3 metabolism, especially in the liver. In vitro models using rat and human hepatocytes have demonstrated the formation of T3-glucuronide and T3-sulfate. tandfonline.com Inhibition of sulfotransferase activity in isolated rat hepatocytes leads to a significant decrease in T3 metabolism, underscoring the importance of this pathway. jci.org The interplay between deiodination and sulfation is complex; for instance, inhibition of sulfation in hepatocytes can lead to the accumulation of deiodination metabolites. jci.org

The table below summarizes the key enzymes and cellular models used to study the in vitro metabolism of T3.

| Metabolic Pathway | Key Enzymes | In Vitro Model System | Observed Outcome |

| Deiodination | Iodothyronine Deiodinases (Dio1, Dio2, Dio3) | Rat/human liver and kidney homogenates oup.com, Recombinant human enzymes in HEK293 cells endocrine-abstracts.org, Isolated rat hepatocytes jci.org | Conversion of T4 to T3; Inactivation of T3 to T2; Inhibition by compounds like PTU. |

| Conjugation | Sulfotransferases (SULTs), UDP-glucuronosyltransferases (UGTs) | Isolated rat hepatocytes jci.org, Rat and human hepatocytes in culture tandfonline.com | Formation of T3-sulfate and T3-glucuronide; Altered metabolism upon inhibition of sulfation. |

These in vitro studies are essential for understanding how the body processes this compound and how its activity and clearance might be affected by other substances that influence these metabolic enzymes.

High-Throughput Screening Methodologies for this compound Modulators

The identification of novel molecules that modulate the activity of this compound's active component, T3, has been significantly advanced by the development of high-throughput screening (HTS) methodologies. These platforms allow for the rapid testing of large chemical libraries to find compounds that either mimic (agonists) or block (antagonists) the effects of T3 on its receptors.

A prominent HTS approach utilizes reporter gene assays miniaturized for use in 1536-well plate formats. researchgate.netsemanticscholar.org For example, the GH3.TRE-Luc reporter cell line has been adapted for quantitative HTS (qHTS). researchgate.netsemanticscholar.org In this system, thousands of compounds can be screened to identify those that induce or inhibit luciferase expression, indicating TR agonistic or antagonistic activity, respectively. This platform has been used to screen extensive libraries, such as the Library of Pharmacologically Active Compounds (LOPAC), leading to the identification of several potential TR modulators. semanticscholar.org

Fluorescence polarization (FP) is another technology adapted for HTS to identify inhibitors of the interaction between the thyroid hormone receptor and its coactivator proteins. nih.gov In one such assay, a quantitative high-throughput screen was performed to find inhibitors of the interaction between TRβ and a peptide from the steroid receptor coactivator 2 (SRC2). nih.gov This screen, which tested over 290,000 small molecules, identified several new classes of compounds that disrupt this crucial protein-protein interaction, thereby acting as potential TR antagonists. nih.gov

Virtual screening, or in-silico docking, is a computational HTS method used to predict which molecules from a large library are likely to bind to a target protein. This approach was used to screen a library of over 250,000 compounds to find potential TR antagonists. pnas.org The top candidates from the virtual screen were then tested in cell-based assays, leading to the confirmation of 14 compounds that antagonized the effect of T3 on TR with IC₅₀ values in the micromolar range. pnas.org

The "TSHR-Glo Assay" is an HTS system developed to find modulators of the TSH receptor, which is indirectly related to thyroid hormone action. This assay, based on CHO cells expressing the TSH receptor and a luciferase reporter, was used to screen over 48,000 compounds, successfully identifying novel small-molecule agonists for the TSH receptor. frontiersin.org

These HTS methodologies are powerful tools in drug discovery, enabling the efficient identification and characterization of new thyromimetic compounds or substances that may interfere with thyroid hormone signaling. endocrine-abstracts.orgresearchgate.netcapes.gov.br

Comparative Pharmacological Profiling with Endogenous Thyroid Hormones in Vitro

In vitro pharmacological studies have been crucial for comparing the activity of this compound's active component, T3, with the other major endogenous thyroid hormone, thyroxine (T4). These studies consistently demonstrate that T3 is the more potent and biologically active hormone, primarily due to its higher binding affinity for thyroid hormone receptors (TRs). nih.gov

Competitive binding assays using solubilized nuclear receptors from rat liver and GH1 pituitary cells have provided quantitative data on the binding affinities of T3 and T4. These experiments revealed that the equilibrium dissociation constant (Kd) for T3 is approximately 10-fold lower than that for T4, indicating a significantly higher affinity for the receptor. nih.gov Specifically, for GH1 cell nuclear extracts, the Kd for T3 was 1.80 x 10⁻¹⁰ M, while for T4 it was 1.20 x 10⁻⁹ M. nih.gov Similar results were obtained with rat liver nuclear extracts. nih.gov

Studies comparing the ability of T3 and T4 to inhibit the release of thyrotropin-releasing hormone (TRH)-induced thyrotropin (TSH) from rat pituitary fragments in vitro also highlight the greater potency of T3. nih.gov In these experiments, T3 was the most potent inhibitor, followed by T4. The relative potency of T3 to T4 was estimated to be approximately 100:6 when calculated from the doses causing 50% inhibition of TSH release. nih.gov

The differential activity is rooted in the structural interactions within the ligand-binding pocket of the TRs. While both hormones can be accommodated, the receptor binds T3 with a higher affinity. nih.gov This difference in affinity directly translates to a difference in potency in functional assays, such as reporter gene transactivation assays. nih.gov

The following tables summarize the comparative in vitro data for T3 and T4.

Table 1: Comparative Binding Affinity (Kd) to Solubilized Nuclear Receptors Data sourced from studies on rat pituitary (GH1) and liver cells. nih.gov

| Compound | Cell/Tissue Source | Kd (M) |

| Triiodothyronine (T3) | GH1 Cells | 1.80 x 10⁻¹⁰ |

| Thyroxine (T4) | GH1 Cells | 1.20 x 10⁻⁹ |

| Triiodothyronine (T3) | Rat Liver | 1.57 x 10⁻¹⁰ |

| Thyroxine (T4) | Rat Liver | 2.0 x 10⁻⁹ |

Table 2: Comparative Potency in Inhibiting TSH Release In Vitro Data represents the concentration required for 50% inhibition (IC₅₀) of TRH-induced TSH release from rat pituitary fragments. nih.gov

| Compound | Relative Potency (T3 = 100) |

| Triiodothyronine (T3) | 100 |

| Thyroxine (T4) | 6 |

| Reverse T3 (rT3) | 0.5 |

These in vitro comparisons confirm that T4 largely functions as a prohormone, with T3 being the primary molecule that binds to TRs to initiate biological effects at the cellular level. oup.comnih.gov

Pre Clinical in Vivo Investigations and Disease Model Applications

Establishment and Validation of Animal Models for Rathyronine (B1206141) Hydrochloride Research

The study of Rathyronine hydrochloride, the synthetic form of triiodothyronine (T3), heavily relies on in vivo animal models to understand its physiological and pathological roles. These models are crucial for investigating metabolic, endocrine, and developmental processes governed by thyroid hormones.

Rodent Models for Metabolic and Endocrine Studies

Rodent models, particularly rats and mice, are foundational in this compound research. Hypothyroidism is commonly induced pharmacologically using agents like methimazole (B1676384) (MMI) and potassium perchlorate, or surgically through thyroidectomy. romj.orgmdpi.com These methods effectively create a state of thyroid hormone deficiency, allowing researchers to study the restorative and specific effects of this compound administration. romj.orgoup.com

Validation of these models involves confirming a hypothyroid state through biochemical markers, such as significantly decreased serum levels of thyroxine (T4) and triiodothyronine (T3), and elevated levels of thyroid-stimulating hormone (TSH). romj.orgnih.gov For instance, studies in thyroidectomized rats have shown that achieving euthyroidism (a normal thyroid state) in all tissues is not possible with levothyroxine (T4) alone, but can be accomplished with a combination of levothyroxine and this compound, highlighting the necessity of T3 for complete physiological restoration. oup.comnih.gov

Genetically modified mouse models have also become indispensable. Knockout models for thyroid hormone receptors (TRα and TRβ), transporters like MCT8, and deiodinase enzymes have clarified the tissue-specific actions of thyroid hormones. endocrine-abstracts.orgtandfonline.comnih.gov For example, Mct8 knockout mice exhibit impaired T3 uptake in the brain, providing a model for Allan-Herndon-Dudley Syndrome. endocrine-abstracts.orgfrontiersin.org These genetic models allow for precise dissection of the molecular pathways through which this compound exerts its effects. nih.gov

| Model Type | Method of Establishment | Key Research Application | Reference |

|---|---|---|---|

| Pharmacologically-Induced Hypothyroidism | Administration of goitrogens (e.g., methimazole, potassium perchlorate) | Studying metabolic and neurocognitive recovery following hormone replacement | romj.orgmdpi.com |

| Surgical Hypothyroidism | Thyroidectomy (surgical removal of the thyroid gland) | Assessing systemic and tissue-specific euthyroidism restoration | oup.com |

| Genetic Knockout (e.g., Mct8 KO) | Targeted gene deletion | Modeling specific human diseases (e.g., Allan-Herndon-Dudley Syndrome) and dissecting transporter function | endocrine-abstracts.orgfrontiersin.org |

| Genetic Knockout (e.g., TRα/TRβ KO) | Targeted gene deletion | Investigating tissue-specific roles of different thyroid hormone receptors | nih.gov |

Zebrafish Models for Developmental and Systemic Responses

The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for thyroid hormone research due to its rapid external development, transparency of embryos, and the conserved nature of its hypothalamic-pituitary-thyroid (HPT) axis. nih.govresearchgate.net These features permit real-time, in vivo imaging of thyroid gland organogenesis and the effects of hormone disruption. nih.gov

Zebrafish models are established using genetic tools like CRISPR/Cas9 and TALENs to create mutations in genes involved in thyroid hormone synthesis, transport, and signaling (e.g., tshba, tg, slc16a2). mdpi.com Morpholino-based gene knockdown is also used for transient silencing to study developmental impacts. nih.govresearchgate.net These models have been instrumental in demonstrating the critical role of thyroid hormones in processes such as swim bladder inflation, fin and scale formation, and the larval-to-juvenile transition. mdpi.com The expression of key genes like dio2 (deiodinase type 2) and tshb (thyroid-stimulating hormone beta) can be tracked from very early developmental stages, confirming the early onset of HPT axis regulation. researchgate.net

Systemic and Tissue-Specific Effects of this compound Administration

Administering this compound to animal models of hypothyroidism elicits a wide range of systemic and tissue-specific responses, demonstrating its critical role in metabolism and organ function.

In the liver , T3 is a known modulator of lipid metabolism, stimulating both lipogenesis and lipid catabolism. frontiersin.org Studies in rats with diet-induced nonalcoholic fatty liver disease (NAFLD) show that this compound can prevent hepatic lipid accumulation. frontiersin.org In models of liver cirrhosis, where the conversion of T4 to T3 is impaired, combined T4 and T3 treatment was found to improve liver inflammation and restore T3 levels. tums.ac.ir Furthermore, T3 stimulates hepatic gluconeogenesis and influences the liver's glucose production. mdpi.com

The cardiovascular system is highly sensitive to T3 levels. In rodent models of heart failure, this compound administration has been shown to improve both systolic and diastolic function. nih.govahajournals.org It achieves this by modulating the expression of key cardiac genes, such as increasing the ratio of α-myosin heavy chain (MHC) to β-MHC, which enhances myocardial contractility. ahajournals.orgmdpi.com In spontaneously hypertensive rats, T3 administration leads to increased heart rate and heart weight, effects that are reversible upon cessation of treatment. nih.gov

| Organ/System | Animal Model | Observed Effect | Reference |

|---|---|---|---|

| Liver | Rats on high-fat diet | Prevention of hepatic lipid accumulation | frontiersin.org |

| Liver | Rats with cirrhosis | Improved serum T3 levels and reduced inflammation | tums.ac.ir |

| Heart | Rat model of myocardial infarction | Improved systolic function; increased α-MHC/β-MHC ratio | ahajournals.org |

| Heart | Mouse model of heart failure | Improved diastolic and systolic function; reduced myocardial fibrosis | nih.gov |

| Central Nervous System | Hypothyroid mouse model | Rescue of memory deficits and hippocampal neurogenesis | mdpi.comendocrine-abstracts.org |

Assessment of Neurodevelopmental and Central Nervous System Responses in Animal Models

Thyroid hormones are essential for the proper development and function of the central nervous system (CNS). mdpi.com Animal models have been pivotal in demonstrating the consequences of thyroid hormone deficiency and the restorative effects of this compound on the brain. nih.govresearchgate.net

In rodent models, developmental hypothyroidism leads to impaired neurocognitive functions. mdpi.comendocrine-abstracts.org Studies using pharmacologically-induced hypothyroid mice have shown that these animals exhibit significant deficits in hippocampus-dependent memory, as measured by the novel object recognition test. mdpi.comendocrine-abstracts.org Replacement therapy that includes this compound has been shown to rescue these memory impairments. mdpi.com Furthermore, hypothyroidism reduces the number of neuroprogenitor cells in the hippocampus, and this deficit can also be reversed by hormone replacement. mdpi.com

Genetic models have further elucidated the specific pathways involved. For example, mice lacking the T3 transporter MCT8 show that T4 administration can restore the expression of some T3-responsive genes in the brain, highlighting the importance of local deiodination of T4 to T3 when direct T3 transport is impaired. nih.gov Studies in fetal rats have shown that the fetal brain is largely insensitive to maternally administered T3, suggesting that local conversion of maternal T4 is the primary source of T3 for the developing brain. researchgate.netnih.gov These findings underscore the complex regulation of T3 availability in the CNS.

Comparative In Vivo Efficacy Studies with Other Thyroid Hormone Analogs

The standard treatment for hypothyroidism has traditionally been levothyroxine (T4) monotherapy, based on the principle that peripheral tissues can convert T4 to the active T3 form. nih.gov However, preclinical studies in rats have consistently shown that T4 monotherapy, even when it normalizes serum TSH, fails to restore normal T3 concentrations in all tissues, leading to a state of "tissue hypothyroidism" in organs like the liver and muscle. oup.comnih.gov

Comparative studies in thyroidectomized rats demonstrated that only a combined infusion of levothyroxine and this compound could successfully restore euthyroid levels of both T4 and T3 in the plasma and in all tissues sampled. oup.com This suggests that the thyroid gland's secretion of T3 is not fully compensated for by peripheral deiodination during T4 monotherapy.

More recent research has explored other thyroid hormone derivatives. For example, a study in a mouse model of hypothyroidism compared levothyroxine alone with a combination of levothyroxine and 3-iodothyronamine (B1242423) (T1AM), a T3 derivative. mdpi.comendocrine-abstracts.org While both T4 alone and the combination therapy rescued memory deficits, the combination treatment produced a rebound in hippocampal neuroprogenitors above the euthyroid state, suggesting potentially different or additive mechanisms of action. mdpi.com These comparative studies are crucial for exploring improved therapeutic strategies that more closely mimic natural thyroid physiology.

Methodological Considerations for Ethical and Rigorous Animal Research

The use of animals in this compound research necessitates strict adherence to ethical guidelines to ensure their welfare and the scientific validity of the findings. Key principles, often summarized as the "Three Rs" (Replacement, Reduction, and Refinement), form the foundation of ethical animal experimentation. researchcommons.orgnih.gov

Justification: Research must have a clear scientific purpose with a reasonable expectation of advancing knowledge that is significant enough to warrant the use of animals. nih.gov

Refinement: Procedures must be designed to minimize any potential pain, suffering, or distress to the animals. researchcommons.orgnih.gov This includes using appropriate anesthesia for surgical procedures, ensuring proper housing and care, and establishing humane endpoints to prevent prolonged suffering. nih.govnih.gov All personnel handling animals must be adequately trained. nih.gov

Reduction: The number of animals used should be the minimum required to obtain statistically significant and scientifically valid results. Experimental designs should be efficient, and unnecessary duplication of experiments must be avoided. nih.gov

Oversight: All research protocols involving animals must be reviewed and approved by an Institutional Animal Ethics Committee or a similar oversight body. researchcommons.orgnih.gov This ensures that the proposed experiments are both scientifically sound and ethically acceptable.

The development of alternative methods, such as in vitro cell cultures and in silico models, is an ongoing effort to replace and reduce the reliance on animal testing. nih.goveuropa.eu While these alternatives are valuable, in vivo models currently remain essential for understanding the complex, systemic effects of hormones like this compound. nih.gov

Advanced Analytical Chemistry for Rathyronine Hydrochloride

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

HPLC is a cornerstone technique for the analysis of Rathyronine (B1206141) hydrochloride, offering high resolution and sensitivity for both quantification and purity assessment. wjpmr.com Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose. nih.gov

The development of a robust HPLC method for Rathyronine hydrochloride requires careful optimization of several chromatographic parameters to achieve adequate separation from its potential impurities and degradation products. ijcpa.in A typical method involves a C18 column as the stationary phase, which provides good retention and separation of the relatively nonpolar Rathyronine molecule. saspublishers.com

The mobile phase composition is a critical factor. A common approach utilizes a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. ijcpa.injocpr.com The pH of the buffer is adjusted to control the ionization state of the analyte and improve peak shape. For instance, a mobile phase consisting of a mixture of 0.05 M phosphate buffer (pH adjusted to 2.6) and methanol (35:65, v/v) has been shown to be effective. ijcpa.in Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components and achieve optimal separation of impurities. saspublishers.com

Detection is typically performed using a UV detector, with the wavelength set to maximize the absorbance of this compound, often around 225 nm or 231 nm. ijcpa.insaspublishers.com The method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. ijcpa.in Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijper.org Linearity is typically established over a concentration range relevant to the expected sample concentrations, with correlation coefficients (r²) greater than 0.99 being desirable. ijcpa.innih.gov

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | ijcpa.insaspublishers.com |

| Mobile Phase | Gradient elution with a mixture of phosphate buffer and methanol/acetonitrile | ijcpa.insaspublishers.com |

| Flow Rate | 1.0 mL/min | ijcpa.in |

| Detection Wavelength | 225 nm or 231 nm | ijcpa.insaspublishers.com |

| Column Temperature | 25°C | ijper.org |

| Injection Volume | 20 µL | ijper.org |

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. csfarmacie.cz Since enantiomers can have different pharmacological and toxicological profiles, it is essential to separate and quantify them. csfarmacie.czkoreascience.kr Chiral HPLC is the primary technique used for this purpose. nih.gov

Enantiomeric separation can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. researchgate.net CSPs are columns that are packed with a chiral material that interacts differently with each enantiomer, leading to their separation. csfarmacie.cz Teicoplanin-based CSPs have been successfully used for the baseline separation of thyroid hormone enantiomers in reversed-phase mode. researchgate.netnih.gov The mobile phase for such separations often consists of a mixture of an organic solvent like methanol and an aqueous buffer containing a modifier like triethylammonium (B8662869) acetate. researchgate.net

An alternative approach involves using a standard achiral column (like silica (B1680970) gel) with a chiral mobile phase. researchgate.net This is achieved by adding a chiral selector, such as L-proline and copper(II) acetate, to the mobile phase. researchgate.net The chiral selector forms transient diastereomeric complexes with the enantiomers, which have different affinities for the stationary phase, allowing for their separation. researchgate.net The elution order of the enantiomers can often be reversed by simply inverting the chirality of the mobile phase additive (e.g., using D-proline instead of L-proline). researchgate.net

Table 2: Chiral HPLC Separation Parameters for Thyroxine Enantiomers (Applicable to Rathyronine)

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Teicoplanin-based Chirobiotic T (250 mm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Methanol and 0.1% triethylammonium acetate, pH 4.0 (70:30, v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV | researchgate.net |

Mass Spectrometry (MS) Techniques for Structural Confirmation and Metabolite Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. longdom.org When coupled with a separation technique like liquid chromatography (LC-MS), it provides a high degree of specificity and sensitivity, making it invaluable for the analysis of this compound. nih.gov

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented to produce a characteristic fragmentation pattern. nih.gov This fragmentation pattern acts as a "fingerprint" for the molecule, providing structural information and enhancing the specificity of the analysis. nih.govresearchgate.net For this compound, LC-MS/MS is particularly useful for confirming the identity of the active pharmaceutical ingredient and for identifying and quantifying related substances and metabolites in complex matrices like biological fluids. nih.govthermofisher.com

The analysis is often performed using electrospray ionization (ESI) in the positive ion mode, which readily produces protonated molecules [M+H]+ of the thyroid hormones. researchgate.net The precursor ion corresponding to this compound is then subjected to collision-induced dissociation (CID) to generate product ions. The specific fragmentation pathways can be elucidated to confirm the structure of the molecule and its metabolites.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with sub-ppm mass accuracy. longdom.org This precision allows for the unambiguous determination of the elemental composition of a molecule. mdpi.com Techniques like ultra-high-performance liquid chromatography coupled with data-independent acquisition high-resolution mass spectrometry (UHPLC-DIA-HRMS) are employed for a comprehensive analysis of pharmaceutical formulations. nih.gov

For this compound, HRMS is instrumental in confirming the identity of the parent compound by comparing the measured accurate mass with the theoretical calculated mass. nih.gov Furthermore, it is a powerful tool for identifying unknown impurities and degradation products. nih.gov By determining the elemental composition of these unknown peaks, potential structures can be proposed and subsequently confirmed, which is crucial for understanding the stability of the drug product. nih.gov

Table 3: Mass Spectrometry Parameters for Thyroid Hormone Analysis

| Parameter | Technique | Application | Reference |

|---|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI) - Positive | Generation of protonated molecules [M+H]+ | researchgate.net |

| Mass Analyzer | Tandem Quadrupole | Quantitative analysis and fragmentation studies (MS/MS) | thermofisher.com |

| Mass Analyzer | Orbitrap, Time-of-Flight (TOF) | High-resolution mass spectrometry (HRMS) for accurate mass determination | longdom.orgnih.gov |

| Acquisition Mode | Data-Independent Acquisition (DIA) | Comprehensive screening for impurities and degradation products | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed information about the structure and dynamics of molecules in solution and in the solid state. mdpi.com For this compound, both ¹H and ¹³C NMR are used to confirm the chemical structure by analyzing the chemical shifts, coupling constants, and integration of the signals.

NMR is particularly valuable for studying the three-dimensional structure (conformation) of this compound. Studies on thyroid hormones have shown that there is a significant degree of internal flexibility in these molecules. researchgate.net NMR relaxation studies, which measure the spin-lattice relaxation times (T1) of different nuclei, can provide insights into the internal motions of the molecule, such as the rotation around the diphenyl ether bond. researchgate.net These studies have suggested that thyroid hormones can exist in different conformations, and understanding these dynamics is important for modeling their interaction with receptor proteins. researchgate.net

Solid-state NMR (SSNMR) can be particularly useful for characterizing the hydrochloride salt form of the drug. rsc.org For instance, ³⁵Cl SSNMR can be used to fingerprint the specific solid-state form of the hydrochloride salt, which is important for quality control and for detecting polymorphism. rsc.org This technique can be applied to both the bulk drug substance and the final dosage form, often without interference from excipients. rsc.org

Development of Bioanalytical Methods for this compound in Biological Matrices

The accurate quantification of this compound (liothyronine, T3) in biological matrices is crucial for clinical diagnostics and pharmacokinetic studies. Various bioanalytical methods have been developed and validated for this purpose, primarily focusing on immunoassays and chromatographic techniques coupled with mass spectrometry. These methods offer the high sensitivity and selectivity required to measure the typically low endogenous and therapeutic concentrations of T3 in complex biological samples like serum and plasma. nih.govjapsonline.com

Immunoassays, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), and chemiluminescence immunoassay (CLIA), have historically been the mainstay for T3 determination. nih.govnovamedline.comxiamenbiotime.com A sensitive and precise radioimmunoassay for the direct measurement of triiodothyronine (T3) in human serum has been developed using sodium salicylate (B1505791) to block the binding of T3 to thyroxine-binding globulin (TBG). This method is sensitive enough to quantify T3 in 50-100 μl of normal serum and can measure as little as 12.5 pg in 0.2 ml of hypothyroid serum. nih.gov More recently, homogeneous enzyme immunoassays have been developed for T3 analysis in unextracted serum, offering a simpler and faster alternative to traditional methods. nih.gov For instance, one such assay uses a T3 derivative conjugated to glycogen (B147801) phosphorylase b, where the enzyme activity is modulated by the binding of an anti-T3 antibody, allowing for fluorometric determination of T3 concentrations in the range of 0.3-8 µg/L. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for T3 quantification due to its superior specificity, sensitivity, and ability to multiplex, allowing for the simultaneous determination of T3 and its related compounds like thyroxine (T4). japsonline.comendocrine-abstracts.orgarupconsult.com These methods typically involve a sample preparation step, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), to remove interferences from the biological matrix. thermofisher.comonlinepharmacytech.info For example, a highly sensitive and selective LC-ESI-MS/MS method has been validated for the simultaneous determination of levothyroxine and liothyronine (B1675554) in human serum, with a linearity range of 0.3–15.0 ng/ml for liothyronine. japsonline.com Another advanced LC-MS/MS method allows for the profiling of a comprehensive panel of twelve thyroid hormone metabolites, including T3, with complete chromatographic separation achieved within a 7-minute run time. endocrine-abstracts.org

High-performance liquid chromatography (HPLC) with UV or fluorescence detection is also employed, often requiring pre-column derivatization to enhance sensitivity and selectivity. jst.go.jpsaspublishers.comresearchgate.net A developed HPLC method using a pre-column derivative with 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) allows for the identification and quantification of liothyronine in dietary supplements with a quantitation limit of 0.002 μg/ml. jst.go.jp The selection of the analytical method often depends on the specific requirements of the study, such as the required sensitivity, sample throughput, and the availability of instrumentation.

Interactive Data Table: Bioanalytical Methods for this compound

| Method | Matrix | Sample Preparation | Linearity Range | LLOQ | Key Findings |

| Radioimmunoassay (RIA) | Human Serum | Direct assay with sodium salicylate | Not specified | 12.5 pg/0.2 ml | Sensitive enough for hypothyroid serum. nih.gov |

| Homogeneous Enzyme Immunoassay | Unextracted Human Serum | Furosemide to block protein binding | 0.3-8 µg/L | Not specified | Simple and rapid method. nih.gov |

| LC-ESI-MS/MS | Human Serum | Not specified | 0.3–15.0 ng/ml | Not specified | Highly sensitive and selective for simultaneous analysis. japsonline.com |

| LC-MS/MS | Rat Serum | Supported Liquid Extraction (SLE) | Not specified | 5.00 pg/mL | Requires only 50μL of serum. criver.com |

| HPLC with Fluorescence Detection | Dietary Supplements | PVPP column and derivatization with NBD-F | Not specified | 0.002 μg/ml | High sensitivity after derivatization. jst.go.jp |

| Chemiluminescence Microparticle Immunoassay (CMIA) | Human Serum | Stripped serum for calibration standards | 0.498 to 5.621 ng/mL | Not specified | Suitable for bioequivalence studies. innovationforever.com |

Electrochemical and Spectrophotometric Approaches for this compound Characterization

Beyond quantification in biological matrices, electrochemical and spectrophotometric methods play a significant role in the characterization of this compound. These techniques provide valuable information about the compound's physicochemical properties, purity, and interactions with other molecules.

Spectrophotometric methods, particularly derivative spectrophotometry, have been successfully applied for the simultaneous determination of liothyronine (T3) and thyroxine (T4) in human serum. ekb.egekb.eg This approach utilizes the zero-crossing technique in second and third derivative spectra to resolve the overlapping absorption spectra of the two hormones. The calibration graphs for liothyronine have been found to be linear in the concentration range of 1.0–17.0 µg/mL. ekb.egekb.eg This method offers a simple and cost-effective alternative to chromatographic techniques for the simultaneous analysis of these thyroid hormones. ekb.eg

Electrochemical methods offer high sensitivity and the potential for miniaturization, making them attractive for the development of sensors for this compound. A novel electrochemical biosensor has been developed for the selective determination of free triiodothyronine (fT3). nih.gov This biosensor is based on a glassy carbon electrode modified with a Fe3O4@graphene nanocomposite, an antibody with high affinity for fT3, and the enzyme laccase, which catalyzes the redox reaction of fT3. nih.gov Using differential pulse voltammetry, this biosensor demonstrated a sensitive response to fT3 in a concentration range of 10–200 µM, with a detection limit of 27 nM. nih.gov The high selectivity of the biosensor was demonstrated by its ability to detect fT3 even in the presence of potential interfering substances such as ascorbic acid, tyrosine, and levothyroxine. nih.gov Such electrochemical approaches hold promise for the development of portable and rapid diagnostic tools for thyroid function assessment.

Interactive Data Table: Electrochemical and Spectrophotometric Methods for this compound

| Method | Analyte(s) | Principle | Linear Range | Limit of Detection (LOD) | Key Findings |

| Second and Third Derivative Spectrophotometry | Liothyronine and Thyroxine | Zero-crossing calculation of derivative spectra | 1.0 – 17.0 µg/mL for Liothyronine | Not specified | Allows for simultaneous determination in human serum. ekb.egekb.eg |

| Electrochemical Biosensor | Free Triiodothyronine (fT3) | Antibody-laccase based redox reaction on a modified glassy carbon electrode | 10–200 µM | 27 nM | Highly selective and sensitive for fT3 determination. nih.gov |

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Structural Features for Receptor Binding and Activation

The binding of Rathyronine (B1206141) hydrochloride to thyroid hormone receptors is a highly specific interaction governed by several key structural features of the molecule. Thyroid hormone actions are mediated by nuclear receptors, primarily TRα and TRβ. nih.gov The high-affinity binding of liothyronine (B1675554) (the active component of Rathyronine hydrochloride) is a prerequisite for receptor activation and the subsequent modulation of gene expression. nih.govncats.io

The fundamental structure of this compound consists of a diphenyl ether core with two iodine atoms on the inner ring (positions 3 and 5) and one iodine atom on the outer ring (position 3'). An alanine (B10760859) side chain is attached to the inner ring. Each of these components plays a critical role in receptor binding and activation:

Iodine Atoms: The iodine atoms are crucial for high-affinity binding. The 3,5-diiodophenolic ring (inner ring) and the 3'-iodophenolic ring (outer ring) are essential for anchoring the ligand within the hydrophobic core of the TR ligand-binding domain (LBD).

Diphenyl Ether Linkage: The ether bridge provides the correct conformational flexibility, allowing the two phenyl rings to adopt the optimal orientation for insertion into the binding pocket.

Alanine Side Chain: The carboxyl and amino groups of the alanine side chain form important hydrogen bonds with specific amino acid residues in the receptor, further stabilizing the ligand-receptor complex.

Phenolic Hydroxyl Group: The hydroxyl group on the outer ring is a key hydrogen bond donor and acceptor, interacting with residues in the LBD to ensure proper ligand positioning and activation of the receptor.

Studies have shown that modifications to any of these key features can significantly impact binding affinity and biological activity. For instance, the presence of a bulky substituent at the 5' position, as seen in thyroxine (T4), results in lower binding affinity compared to liothyronine (T3). nih.gov

Computational Modeling of this compound-Receptor Complexes

Computational modeling provides invaluable insights into the three-dimensional structure of this compound bound to thyroid hormone receptors. X-ray crystallography has been instrumental in determining the crystal structures of the TRβ ligand-binding domain in complex with T3. nih.gov These structures serve as templates for computational models that can predict the binding modes of other ligands.

These models reveal that the liothyronine molecule is almost completely buried within the hydrophobic core of the LBD. nih.gov The iodine atoms of the inner ring are deeply embedded in a hydrophobic pocket, while the outer ring is positioned closer to the entrance of the binding cavity. The alanine side chain extends towards the polar residues at the mouth of the pocket, forming critical interactions.

Key Interactions in the this compound-TR Complex:

| Structural Feature of this compound | Interacting Residues in TRβ | Type of Interaction |

| Inner Ring Iodine Atoms | Hydrophobic amino acids | Van der Waals forces |

| Outer Ring Iodine Atom | Hydrophobic amino acids | Van der Waals forces |

| Phenolic Hydroxyl Group | Arginine, Histidine | Hydrogen bonding |

| Alanine Carboxyl Group | Arginine | Salt bridge, Hydrogen bonding |